N-(3-methoxyphenyl)-2-sulfanylacetamide
Description
N-(3-Methoxyphenyl)-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a methoxy-substituted phenyl group at the N-position and a sulfanyl (-SH) group at the C2 position of the acetamide backbone. The methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry, often influencing receptor binding and metabolic stability .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-8-4-2-3-7(5-8)10-9(11)6-13/h2-5,13H,6H2,1H3,(H,10,11) |
InChI Key |
XIXDWQVJGIRAGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Ethylphenyl)-2-sulfanylacetamide
- Structure : Features a 4-ethylphenyl group instead of 3-methoxyphenyl.
- Molecular Weight : 195.28 g/mol .
- No biological activity data is provided.
N-(3-Methoxyphenyl)-4-chlorocinnamide
- Structure : Replaces the sulfanylacetamide backbone with a cinnamide group and adds a 4-chloro substituent.
- Activity : Acts as a TRPV1 antagonist with high affinity (Ki = 18 nM). The methoxyphenyl group likely contributes to receptor binding .
- Comparison : The acetamide backbone in the target compound may offer different steric or electronic interactions compared to the cinnamide scaffold.
Backbone Modifications
N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (Compound 3k)
- Structure : Incorporates a thiazole-carboxamide core with a pyridinyl substituent.
- Activity : Demonstrates potent anti-angiogenic effects, suppressing HUVEC colony formation and migration at 30 mg/kg/day. Comparable to Vandetanib in efficacy .
- SAR Insight : The methoxyphenyl group enhances activity, suggesting its role in target engagement. The thiazole ring may improve metabolic stability relative to the sulfanyl group in the target compound.
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure : Features a benzimidazolyl-sulfanyl group and a trifluoromethylphenyl substituent.
Sulfanylacetamide Derivatives with Antioxidant Activity
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-sulfanylacetamide
- Structure : Contains a benzodioxol-tetrahydro-pyran substituent.
- Activity : Exhibits antioxidant properties, likely due to the sulfanyl group’s radical-scavenging capacity .
- Comparison : The target compound’s 3-methoxyphenyl group may modulate antioxidant efficacy by altering electron-donating effects.
Structural and Pharmacokinetic Trends
Molecular Weight and Solubility
Preparation Methods
Three-Phase Synthesis Protocol
The preparation of N-(3-methoxyphenyl)-2-sulfanylacetamide follows a three-phase methodology adapted from analogous sulfanylacetamide derivatives.
Phase 1: Synthesis of the Thiol Intermediate
The process begins with the conversion of phenylacetic acid into its ethyl ester via reflux with ethanol and sulfuric acid. The ester is then treated with hydrazine hydrate to yield phenylacetic acid hydrazide, which undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide to form 5-benzyl-1,3,4-oxadiazole-2-thiol. For this compound, this step is modified by replacing phenylacetic acid with 3-methoxyphenylacetic acid to introduce the methoxy group.
Phase 2: Preparation of N-Substituted-2-Bromoacetamide
3-Methoxyaniline is reacted with bromoacetyl bromide in a basic medium (e.g., sodium carbonate) to produce N-(3-methoxyphenyl)-2-bromoacetamide. This intermediate is critical for introducing the acetamide backbone.
Phase 3: Coupling Reaction
The thiol intermediate (e.g., 5-(3-methoxybenzyl)-1,3,4-oxadiazole-2-thiol) is coupled with N-(3-methoxyphenyl)-2-bromoacetamide using N,N-dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base. The reaction proceeds via nucleophilic substitution, where the thiolate anion displaces bromide to form the sulfanylacetamide.
Alternative Single-Step Alkylation
In industrial settings, a single-step alkylation method is employed to improve efficiency. Here, 3-methoxyaniline is directly reacted with 2-mercaptoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method bypasses the need for bromoacetyl intermediates but requires stringent control of reaction conditions to avoid oxidation of the thiol group.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity:
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Solvent | DMF | 78% | 95% |
| Base | Sodium hydride (NaH) | 82% | 97% |
| Temperature | 0–5°C (Phase 2) | 75% | 93% |
| Reaction Time | 4 hours (Phase 3) | 80% | 96% |
DMF enhances solubility of intermediates, while NaH ensures deprotonation of the thiol group for efficient nucleophilic attack. Elevated temperatures (>50°C) during Phase 3 lead to side products such as disulfides, reducing overall yield.
Purification Techniques
Crude products are purified via solvent extraction (diethyl ether) and recrystallization from ethanol-water mixtures. Column chromatography with silica gel (eluent: n-hexane/ethyl acetate, 7:3) achieves >99% purity for pharmaceutical-grade material.
Characterization and Analytical Validation
Spectroscopic Analysis
Melting Point and Purity
The compound exhibits a melting point of 142–144°C, consistent with literature values for sulfanylacetamides. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98%.
Industrial-Scale Production
Continuous Flow Synthesis
To meet bulk demand, continuous flow reactors are employed. Key advantages include:
-
Reduced Reaction Time : 2 hours vs. 4 hours in batch processes.
-
Higher Yield : 85–90% due to improved mass transfer.
-
Safety : Minimized handling of toxic intermediates like bromoacetyl bromide.
Challenges and Mitigation Strategies
Oxidation of Thiol Group
The sulfanyl (-SH) group is prone to oxidation, forming disulfides. This is mitigated by conducting reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid.
Regioselectivity in Cyclization
Unwanted regioisomers during oxadiazole formation are minimized by using anhydrous ethanol and controlled reflux conditions.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Three-Phase Synthesis | 78–82% | 95–97% | High | Moderate |
| Single-Step Alkylation | 65–70% | 90–92% | Low | High |
| Continuous Flow | 85–90% | 98–99% | Moderate | High |
The three-phase method remains preferred for small-scale research due to reproducibility, while continuous flow is optimal for industrial production .
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of N-(3-methoxyphenyl)-2-sulfanylacetamide?
Answer:
The synthesis typically involves two key steps: (1) formation of the acetamide backbone via nucleophilic substitution or condensation reactions, and (2) introduction of the sulfanyl group. For example, reacting 3-methoxyaniline with 2-chloroacetamide in the presence of a base (e.g., triethylamine) under reflux conditions can yield the acetamide intermediate. Subsequent thiolation using thiourea or sodium hydrosulfide introduces the sulfanyl moiety. Reaction optimization, such as controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF), is critical to minimize by-products like disulfides or over-oxidized derivatives .
Advanced Question: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in derivatives of this compound?
Answer:
X-ray crystallography provides definitive proof of molecular geometry, including bond angles, torsion angles, and hydrogen-bonding networks. For instance, in related acetamide derivatives, the methoxy group’s orientation and sulfur’s oxidation state were confirmed via crystallographic data . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) complements this by elucidating dynamic behavior in solution. For example, the methoxy proton’s singlet at ~3.8 ppm and the sulfanyl proton’s broad signal (~2.5 ppm) are diagnostic markers .
Basic Question: What analytical techniques are recommended for purity assessment of this compound?
Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95%). Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are effective for separating impurities like unreacted aniline or disulfide by-products. Mass spectrometry (LC-MS) further confirms molecular weight (e.g., [M+H]⁺ at m/z 212.1) and detects trace contaminants .
Advanced Question: How can reaction yields be optimized for this compound synthesis under varying conditions?
Answer:
Yield optimization requires balancing stoichiometry, solvent selection, and catalysis. For example:
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates but may promote side reactions; THF offers a compromise.
- Catalysis: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature: Controlled heating (70–90°C) prevents decomposition, while microwave-assisted synthesis reduces reaction time by 50% .
Basic Question: What protocols ensure safe handling and storage of this compound?
Answer:
Store in airtight, light-resistant containers at 2–8°C to prevent oxidation of the sulfanyl group. Use inert atmospheres (N₂ or Ar) during synthesis. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with 5% sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Question: What in vitro models are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial assays: Broth microdilution (MIC/MBC) against S. aureus or E. coli, with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values.
- Receptor binding: Radiolabeled analogs (e.g., carbon-11 for PET imaging) can track interactions with targets like TRPV1 receptors .
Basic Question: What spectral characteristics confirm the structure of this compound?
Answer:
- ¹H NMR: Methoxy protons (δ 3.75–3.85 ppm, singlet), aromatic protons (δ 6.5–7.3 ppm, multiplet), and sulfanyl proton (δ 1.8–2.2 ppm, exchangeable).
- IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and S-H (~2550 cm⁻¹).
- LC-MS: Molecular ion peak at m/z 212.1 ([M+H]⁺) .
Advanced Question: How can density functional theory (DFT) predict the reactivity of this compound with biological targets?
Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. For example, the sulfur atom’s high Fukui index suggests susceptibility to oxidation, aligning with experimental observations of disulfide formation .
Basic Question: What are common by-products during synthesis, and how are they identified?
Answer:
- Disulfides: Formed via oxidation of -SH groups; detected via LC-MS ([M+H]⁺ at m/z 423.2).
- Over-alkylation: Excess chloroacetamide leads to N,N-dialkylated products; identified by ¹³C NMR (additional carbonyl signals at δ 170–175 ppm) .
Advanced Question: What strategies are used to study the metabolic pathways of this compound in pharmacokinetic research?
Answer:
- Radiolabeling: Carbon-14 or tritium labels track metabolites in liver microsomes.
- Mass spectrometry imaging (MSI): Maps tissue distribution in rodent models.
- CYP450 inhibition assays: Identify enzymes responsible for oxidation (e.g., CYP3A4/5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
